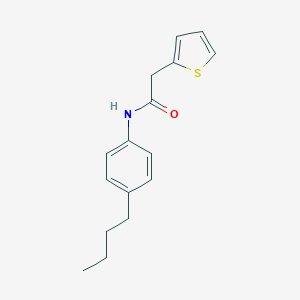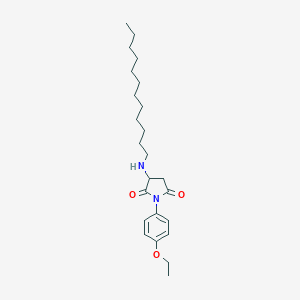
N-(4-butylphenyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of acetamides It features a butyl-substituted phenyl ring and a thienyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 4-butylaniline with 2-thiopheneacetic acid. The process can be carried out under acidic or basic conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-(4-butylphenyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-butylphenyl)-2-(2-furyl)acetamide: Similar structure but with a furan ring instead of a thienyl group.
N-(4-butylphenyl)-2-(2-pyridyl)acetamide: Contains a pyridine ring instead of a thienyl group.
N-(4-butylphenyl)-2-(2-phenyl)acetamide: Features a phenyl ring in place of the thienyl group.
Uniqueness
N-(4-butylphenyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H19NOS |
|---|---|
Molecular Weight |
273.4g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C16H19NOS/c1-2-3-5-13-7-9-14(10-8-13)17-16(18)12-15-6-4-11-19-15/h4,6-11H,2-3,5,12H2,1H3,(H,17,18) |
InChI Key |
SCUDZDBSOXUZLF-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-{4-[(benzylamino)carbonyl]-2-methoxyphenoxy}tetrahydro-2H-pyran-4-yl acetate](/img/structure/B430215.png)
![3-benzyl-7-tert-butyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430216.png)
![1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B430217.png)
![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxyphenyl)imidothiocarbamate](/img/structure/B430221.png)
![Ethyl 4-[2,5-dioxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidin-1-yl]benzoate](/img/structure/B430223.png)

![Methyl 4-{3-[(4-fluorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B430225.png)
![2-[(4-Chlorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxylic acid](/img/structure/B430229.png)
![3-[(4-Fluorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B430232.png)
![2-(3,4-Dimethyl-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B430233.png)
![Ethyl 5,5-dimethyl-2-[(1-phenylcyclopentanecarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B430235.png)
![4-[2-(Bicyclo[2.2.1]hept-2-ylcarbonyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B430236.png)
![5-butylsulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B430237.png)
![N'-(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-1-benzofuran-2-carbohydrazide](/img/structure/B430238.png)
